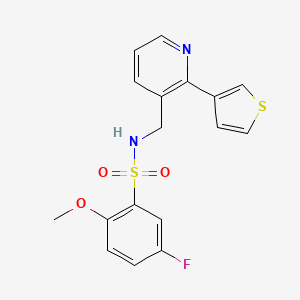
5-fluoro-2-methoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-fluoro-2-methoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide, also known as TH-302, is a hypoxia-activated prodrug that has been developed as a potential anticancer agent. This compound is designed to selectively target and kill cancer cells that are located in areas of low oxygen concentration, which are typically resistant to traditional chemotherapy.
Scientific Research Applications
Photodynamic Therapy for Cancer Treatment
Compounds with benzenesulfonamide structures, particularly zinc(II) phthalocyanine derivatives substituted with benzenesulfonamide units, have been studied for their potential in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for the effectiveness of Type II mechanisms in PDT (Pişkin, Canpolat, & Öztürk, 2020). The presence of benzenesulfonamide derivatives in their structure contributes to their solubility and photophysical properties, making them potential photosensitizer candidates in cancer therapy (Öncül, Öztürk, & Pişkin, 2022).
Photophysical and Photochemical Properties
The exploration of zinc(II) phthalocyanine compounds substituted with new benzenesulfonamide derivative groups has provided insights into their spectroscopic, photophysical, and photochemical properties. These characteristics are essential for applications in photocatalysis and environmental remediation. The compounds' high singlet oxygen quantum yields and photostability underpin their potential utility in photocatalytic applications, highlighting the role of benzenesulfonamide derivatives in enhancing photophysical properties (Öncül, Öztürk, & Pişkin, 2021).
Synthesis and Cyclooxygenase-2 Inhibition
Another area of research involves the synthesis of 1,5-diarylpyrazoles with substituted benzenesulfonamide moieties for cyclooxygenase-2 (COX-2) inhibition. These compounds exhibit selectivity and potency for COX-2 inhibition, which is critical for the development of anti-inflammatory drugs. The structural modifications, including fluorine substitution on the benzenesulfonamide moiety, contribute to their pharmacokinetic properties and therapeutic potential (Pal et al., 2003).
Quantum Chemical and Molecular Dynamic Simulation Studies
Benzenesulfonamide derivatives have also been studied for their adsorption and corrosion inhibition properties on iron surfaces through quantum chemical calculations and molecular dynamics simulations. These studies contribute to the understanding of how such compounds can protect metals from corrosion, which has significant implications for industrial applications (Kaya et al., 2016).
properties
IUPAC Name |
5-fluoro-2-methoxy-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3S2/c1-23-15-5-4-14(18)9-16(15)25(21,22)20-10-12-3-2-7-19-17(12)13-6-8-24-11-13/h2-9,11,20H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NORLFGFJAQUHPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NCC2=C(N=CC=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2625299.png)

![N-[5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pentyl]but-2-ynamide](/img/structure/B2625301.png)
![4-fluoro-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2625302.png)
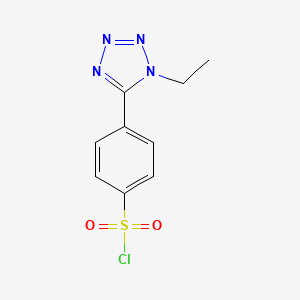
![3,4-dichloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-methoxybenzene-1-sulfonamide](/img/structure/B2625305.png)
![ethyl N-(1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2,3-dihydro-1H-inden-2-yl)carbamate](/img/structure/B2625306.png)
![1-([2,2'-Bifuran]-5-ylmethyl)-3-(thiophen-2-yl)urea](/img/structure/B2625309.png)
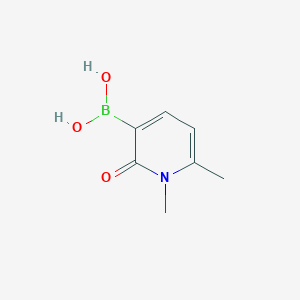
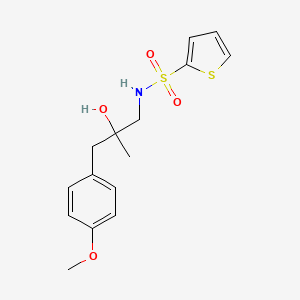

![N-(1-cyanocycloheptyl)-2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B2625316.png)
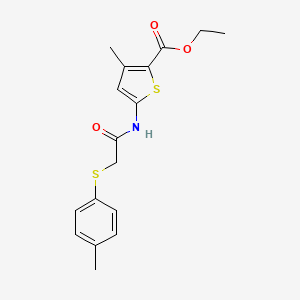
![N-(2,5-difluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2625319.png)